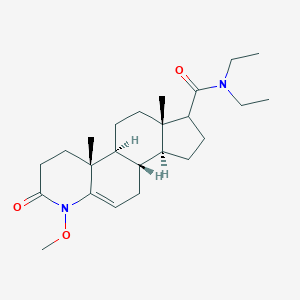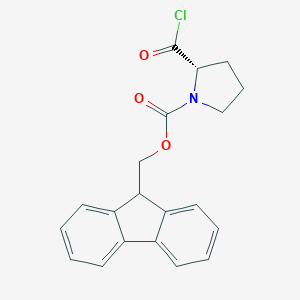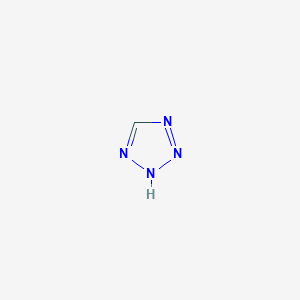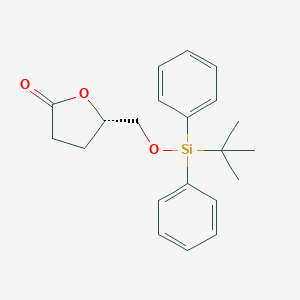
Nndoaac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a synthetic compound with the molecular formula C24H38N2O3 and a molecular weight of 402.6 g/mol. This compound is known for its unique structure, which includes a steroidal backbone modified with various functional groups.
Métodos De Preparación
The synthesis of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:
Functional Group Introduction: Introducing the methoxy and oxo groups at specific positions on the steroidal backbone.
Amide Formation: Reacting the intermediate with diethylamine to form the carboxamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can be compared with other steroidal compounds that have similar structures but different functional groups. Some similar compounds include:
N,N-Diethyl-3-oxo-4-aza-5-androstene-17-carboxamide: Lacks the methoxy group.
N,N-Diethyl-4-methoxy-3-oxo-5-androstene-17-carboxamide: Lacks the aza group.
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.
The uniqueness of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
106649-71-2 |
|---|---|
Fórmula molecular |
C24H38N2O3 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1 |
Clave InChI |
DYDCSACBLWQNAH-LCGFWRJVSA-N |
SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
SMILES isomérico |
CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C |
SMILES canónico |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
Sinónimos |
N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide NNDOAAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)










![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-](/img/structure/B12925.png)
